molecular formula C15H15N5O3 B6581104 N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1203212-20-7

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Cat. No.: B6581104
CAS No.: 1203212-20-7
M. Wt: 313.31 g/mol
InChI Key: LFSUGDJVUVHDMX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a phenoxy group (a phenyl ring connected to an oxygen atom). These types of structures are often found in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. Pyrazole compounds, for example, have been known to exhibit various biological activities and are frequently used as scaffolds in the synthesis of bioactive chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, solubility, and NMR data would be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some pyrazole-containing compounds have been used as inhibitors in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies. As a general rule, adequate ventilation should be ensured when handling it, and contact with skin, eyes, or clothing should be avoided .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential applications, particularly in the fields of medicinal chemistry, drug discovery, and agrochemistry .

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10(22-11-6-4-3-5-7-11)13(21)16-15-18-17-14(23-15)12-8-9-20(2)19-12/h3-10H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUGDJVUVHDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(O1)C2=NN(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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